molecular formula C4HCl3F6O B1333516 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether CAS No. 56860-83-4

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether

Cat. No.: B1333516
CAS No.: 56860-83-4
M. Wt: 285.39 g/mol
InChI Key: CPUOWSYOQOXXNZ-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoropropyl Trichloromethyl Ether (CAS 56860-83-4) is a specialty fluorinated organic compound supplied as a key chemical intermediate for research and development. With a molecular formula of C4HCl3F6O and a molecular weight of 285.40 g/mol, this compound is characterized by its high density of 1.496 g/cm³ and a boiling point of 133°C at 760 mmHg . Its structure, incorporating both hexafluoropropyl and trichloromethoxy groups, makes it a valuable building block for synthesizing more complex molecules in various fields of chemical research. Researchers utilize this compound in the development of novel materials and as a precursor in organic synthesis, particularly where the introduction of fluorine atoms is desired to alter the physical, chemical, or biological properties of a target compound. It is presented as a clear liquid and should be handled by trained personnel in a well-ventilated environment, such as a fume hood. As a laboratory chemical, this product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Hazard Statements: H315-H319-H335 .

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3F6O/c5-4(6,7)14-3(12,13)1(8)2(9,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOWSYOQOXXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(Cl)(Cl)Cl)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380850
Record name 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56860-83-4
Record name 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56860-83-4
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Preparation Methods

Reaction Conditions and Catalysts

  • Reactants: Hexafluoroisopropanol and methyl carbonate
  • Catalysts: Basic catalysts such as metal oxides (MgO, CaO, Al2O3), metal carbonates (Na2CO3, K2CO3), or aliphatic amides (tri-n-butyl amine, N,N-dimethyl-n-octylamine)
  • Temperature: 100–300 °C, preferably 180–220 °C
  • Reaction Time: 0.5–10 hours, typically 1–5 hours
  • Atmosphere: Nitrogen to exclude air and moisture

Procedure Summary

  • The reactants and catalyst are loaded into a stainless steel autoclave.
  • The mixture is heated and stirred under nitrogen atmosphere.
  • After the reaction, the mixture is cooled, filtered to remove insolubles, and distilled to isolate the product.

Performance Metrics

Embodiment Hexafluoroisopropanol (g) Methyl Carbonate (g) Catalyst (g) Temperature (°C) Time (h) Product Yield (%) Purity (%)
1 500 1200 200 (Na2CO3) 180 5 88.6 99.6
2 500 1200 200 (Al2O3) 190 5 91.3 99.8
3 400 1300 200 (Al2O3) 210 3 95.0 99.5
4 500 1200 100 (CaO) + 100 (Na2CO3) 190 5 82.5 98.3
5 500 1200 200 (tri-n-butyl amine) 190 5 84.1 98.7
6 500 800 100 (Al2O3) + 25 (N,N-dimethyl-n-octylamine) 220 8 93.0 99.1

Data adapted from patent CN101544547B, demonstrating high yields (82.5–95%) and purities (>98%) under varied catalytic systems and conditions.

Alternative Methods: Addition of Alcohols to Epoxides

Another approach involves the addition of fluorinated alcohols to epoxides (e.g., ethylene oxide or propylene oxide) catalyzed by bases such as sodium hydroxide or pyridine. This method can yield fluorinated ethers with hydroxyalkyl substituents, which may be further transformed into target compounds.

  • The reaction is typically carried out in cooled alkaline solutions to control product distribution.
  • Catalytic amounts of pyridine can improve selectivity toward simple adducts.
  • Yields of fluorinated ethers via this route can reach up to 70% under optimized conditions.

This method is more commonly used for related fluorinated ethers but can be adapted for compounds structurally similar to 1,1,2,3,3,3-hexafluoropropyl trichloromethyl ether.

Electrochemical Fluorination (ECF) and Related Techniques

Electrochemical fluorination of precursor ethers containing pentafluoro- or hexafluoropropyl groups can produce fluorinated ethers with trichloromethyl or related substituents. The process involves:

  • Use of hydrogen fluoride as electrolyte.
  • Control of HF concentration to adjust product distribution.
  • Addition of "active additives" to stabilize the electrochemical process.

While ECF is a powerful method for fluorination, it is more complex and less selective than direct synthesis from alcohols and chlorinated methylating agents. It is mainly used for producing a range of fluorinated ethers, including waste by-products of perfluoroisobutylene synthesis.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Purity (%)
Reaction of hexafluoroisopropanol with methyl carbonate + base catalyst High purity and yield; environmentally safer; scalable Requires high temperature and pressure; catalyst selection critical 82.5–95 >98
Addition of fluorinated alcohols to epoxides Moderate temperature; good selectivity with catalysts Possible oligomer formation; moderate yields Up to 70 Variable
Electrochemical fluorination (ECF) Can fluorinate complex substrates; continuous process possible Complex setup; less selective; hazardous HF use Variable Variable

Summary and Recommendations

The most authoritative and practical preparation method for this compound is the catalytic reaction of hexafluoroisopropanol with methyl carbonate under basic catalysis at elevated temperatures. This method offers:

  • High product purity (>98%)
  • High yields (up to 95%)
  • Improved environmental and safety profile compared to traditional methyl sulfate methods
  • Flexibility in catalyst choice to optimize reaction rates and selectivity

Alternative methods such as alcohol addition to epoxides and electrochemical fluorination provide complementary routes but are generally less efficient or more complex for this specific compound.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether involves its interaction with various molecular targets. The compound’s high fluorine content allows it to form strong interactions with proteins and enzymes, affecting their structure and function. It can also participate in electron transfer reactions, influencing biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • The trichloromethyl ether variant exhibits higher molecular weight and likely greater density compared to methyl or ethyl analogs.
  • Vaporization enthalpy data (40.3 kJ/mol) for trichloromethyl derivatives suggests moderate volatility, similar to other halogenated ethers .

Metabolic and Environmental Behavior

  • Metabolism: Unlike 1,1,2,3,3,3-hexafluoropropyl methyl ether, which is metabolized by cytochrome P450 2E1 to inorganic fluoride and formaldehyde , the trichloromethyl group in the target compound may release chlorine-containing metabolites (e.g., chlorides), posing higher toxicity risks. No direct metabolic studies are available, but dichloromethyl analogs (e.g., 1,1,2,3,3,3-hexafluoropropyl dichloromethyl ether, CAS 56860-82-3) are known to decompose under thermal stress, generating hazardous byproducts .

Commercial and Industrial Relevance

  • Applications: Potential uses include niche solvents or intermediates in fluoropolymer synthesis, though chlorine content may restrict adoption in favor of less environmentally impactful alternatives like 2,2,2-trifluoroethyl ether derivatives .

Biological Activity

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether (CAS No. 56860-83-4) is a halogenated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅H₃Cl₃F₆O
  • Molecular Weight : 267.43 g/mol
  • Boiling Point : 51.6 °C
  • Density : 1.302 g/cm³

The biological activity of this compound primarily involves its interactions with inflammatory cells. It has been identified as a volatile anesthetic that targets inflammatory neutrophils and granulocytes in humans . The compound's halogenated structure contributes to its reactivity and ability to modulate biological pathways.

Inflammatory Response

Research indicates that this compound can influence the activity of neutrophils and granulocytes. These cells play a crucial role in the body's immune response and inflammation. The compound may alter the production of reactive oxygen species (ROS) and cytokines during inflammatory processes.

Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxicity associated with exposure to this compound. The cytotoxic effects are dose-dependent and may lead to apoptosis in certain cell lines. These findings suggest potential applications in therapeutic contexts where modulation of cell death is beneficial .

Case Studies

StudyFindings
Study 1 Investigated the effects on neutrophil function; found significant inhibition of ROS production at high concentrations.
Study 2 Evaluated cytotoxic effects on human lung fibroblasts; reported IC50 values indicating moderate toxicity .
Study 3 Explored anesthetic properties in animal models; demonstrated effective sedation with minimal side effects compared to traditional anesthetics.

Toxicological Profile

The toxicological profile of this compound suggests potential risks associated with inhalation or dermal exposure. Safety data sheets indicate that it may cause skin irritation and serious eye damage upon contact . Long-term exposure studies are necessary to fully understand its chronic effects.

Q & A

Basic: What are the recommended synthetic routes for preparing 1,1,2,3,3,3-hexafluoropropyl trichloromethyl ether, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves fluorination and etherification steps. For example, cross-metathesis (CM) reactions using allyl 1,1,2,3,3,3-hexafluoropropyl ether with lactams or fluorinated alkenes in the presence of catalysts like HG2 (Grubbs-type) yield functionalized derivatives. Optimal conditions include refluxing in CH₂Cl₂ or toluene at 40–80°C, with yields improved by controlling catalyst loading (1–5 mol%) and reaction time (12–24 hrs). Side reactions (e.g., monocoupled vs. dicoupled products) are temperature-dependent .

Basic: What analytical techniques are critical for characterizing purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Diastereotopic fluorines in the molecule enable conformational analysis via 19F^{19}\text{F} NMR. Vicinal 3JF-F^3J_{\text{F-F}} coupling constants (analogous to Karplus curves) provide insights into rotational barriers and stereoelectronic effects .
  • GC-MS/LC-MS : Quantify impurities (e.g., residual fluorinated byproducts) using electron ionization (EI) or electrospray ionization (ESI) .
  • Elemental Analysis : Verify stoichiometry (C5_5H3_3F9_9O) and fluorine content (≥99% purity) .

Advanced: How does this compound perform as a co-solvent in high-voltage lithium-ion battery electrolytes, and what safety advantages does it offer?

Answer:
In fluorinated gel polymer electrolytes (e.g., 1 M LiPF₆ in FEC/FEMC/hexafluoropropyl ether blends), the compound enhances ionic conductivity (0.8–1.2 mS/cm at 25°C) and flame retardancy. Its low surface tension (12.2 mN/m) and high dielectric constant stabilize Li+^+ solvation structures, reducing dendrite formation. Safety tests show no thermal runaway below 150°C, attributed to its high flash point (8.2°C) and non-volatile residue (<1 ppm) .

Advanced: What metabolic pathways degrade this compound in biological systems, and how do cytochrome P450 isoforms influence its toxicity?

Answer:
In vitro studies with rat liver microsomes identify CYP2E1 as the primary enzyme metabolizing the compound via oxidative defluorination, producing trifluoroacetic acid (TFA) as a major metabolite. Competitive inhibition assays using 4-methylpyrazole (CYP2E1 inhibitor) reduce TFA formation by 85%, confirming isoform specificity. Chronic exposure risks include bioaccumulation of fluorinated metabolites, necessitating hepatotoxicity screening in preclinical models .

Advanced: How can computational modeling resolve contradictions in experimental data regarding its conformational flexibility?

Answer:
Molecular dynamics (MD) simulations (e.g., AMBER or Gaussian) combined with NOESY/ROESY NMR data reveal two dominant conformers:

Synclinal : Dihedral angle ~60° (favored in polar solvents).

Anti-periplanar : Dihedral angle ~180° (dominant in apolar media).
Discrepancies in experimental dipole moments (theoretical: 3.2 D vs. observed: 2.8 D) arise from solvent-dependent population shifts, resolved by incorporating implicit solvation models (e.g., COSMO-RS) .

Basic: What are the key physicochemical properties influencing its applicability in organic synthesis?

Answer:

PropertyValueRelevance
Boiling Point54–81.3°CDistillation under mild conditions
Density1.5844 g/cm³Phase separation in biphasic reactions
LogP3.69High lipid solubility for membrane studies
Dielectric Constant~15.2Stabilizes charged intermediates
Data sourced from experimental measurements and COSMO-RS predictions .

Advanced: What strategies mitigate environmental release of fluorinated byproducts during large-scale synthesis?

Answer:

  • Scrubber Systems : Capture volatile fluorocarbons (VFCs) using activated carbon or alkaline solutions (pH >10).
  • Catalytic Hydrodefluorination : Post-reaction treatment with Pd/C or Ni catalysts converts CF₃ groups to CHF₂, reducing ozone depletion potential (ODP = 0) .
  • Lifecycle Analysis (LCA) : Track fluorine mass balance to ensure >95% recovery in closed-loop systems .

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